molecular formula C15H13Cl2N5O2 B1225868 5-(2,5-dichlorophenyl)-N-(2-propyl-5-tetrazolyl)-2-furancarboxamide

5-(2,5-dichlorophenyl)-N-(2-propyl-5-tetrazolyl)-2-furancarboxamide

Cat. No. B1225868
M. Wt: 366.2 g/mol
InChI Key: UPKZDJZOSFGVMT-UHFFFAOYSA-N
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Description

5-(2,5-dichlorophenyl)-N-(2-propyl-5-tetrazolyl)-2-furancarboxamide is a dichlorobenzene.

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of Aryl ω‐(1‐Methyl‐5‐Imidazolyl and 1H‐5‐Tetrazolyl) Alkyl Ketones : This study discusses the synthesis of compounds related to 5-(2,5-dichlorophenyl)-N-(2-propyl-5-tetrazolyl)-2-furancarboxamide. Such syntheses contribute to the development of novel compounds with potential applications in various fields of chemistry (Lee et al., 1998).

  • Catalytic Amidation of 5‐Hydroxymethylfurfural to 2,5‐Furandicarboxamide : This research provides insights into the catalytic conversion processes related to furancarboxamide compounds, which could be relevant for understanding the chemical behavior and potential applications of 5-(2,5-dichlorophenyl)-N-(2-propyl-5-tetrazolyl)-2-furancarboxamide (Li et al., 2017).

Biological and Medicinal Applications

  • Small-Molecular Inhibitors of Ca²⁺-Induced Mitochondrial Permeability Transition : This study explores compounds structurally similar to furancarboxamide for their potential in treating vascular dysfunction and ischemia/reperfusion injury. Such studies can provide insights into the biological applications of 5-(2,5-dichlorophenyl)-N-(2-propyl-5-tetrazolyl)-2-furancarboxamide (Murasawa et al., 2012).

  • Microwave and Conventional Synthesis of Metal Complexes of Acid Hydrazones : This research demonstrates the synthesis and antibacterial evaluation of metal complexes derived from compounds structurally related to furancarboxamide, indicating potential antimicrobial applications (Jabeen et al., 2018).

Structural and Molecular Studies

  • Docking Studies of Tetrazole Derivatives : This study involves the structural analysis and molecular docking of tetrazole derivatives, which can provide valuable insights into the structural behavior and potential interactions of 5-(2,5-dichlorophenyl)-N-(2-propyl-5-tetrazolyl)-2-furancarboxamide (Al-Hourani et al., 2015).

  • Crystallographic Study of Diphenylfuran Derivatives : This research highlights the importance of understanding the crystal structure of furan derivatives for their applications in various scientific fields (Jain et al., 2015).

properties

Product Name

5-(2,5-dichlorophenyl)-N-(2-propyl-5-tetrazolyl)-2-furancarboxamide

Molecular Formula

C15H13Cl2N5O2

Molecular Weight

366.2 g/mol

IUPAC Name

5-(2,5-dichlorophenyl)-N-(2-propyltetrazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C15H13Cl2N5O2/c1-2-7-22-20-15(19-21-22)18-14(23)13-6-5-12(24-13)10-8-9(16)3-4-11(10)17/h3-6,8H,2,7H2,1H3,(H,18,20,23)

InChI Key

UPKZDJZOSFGVMT-UHFFFAOYSA-N

SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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